molecular formula C18H11ClN2O2 B12570587 1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 200124-39-6

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B12570587
CAS No.: 200124-39-6
M. Wt: 322.7 g/mol
InChI Key: MSUJYSRWBOXBTC-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of two indole moieties connected by an ethane-1,2-dione bridge, with a chlorine atom substituted at the 5-position of one of the indole rings. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloroindole and indole.

    Condensation Reaction: The two indole derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the ethane-1,2-dione bridge.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to accommodate the increased volume of reactants.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethane-1,2-dione bridge to an ethane-1,2-diol bridge.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups (e.g., alkyl, aryl) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydroxide) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of ethane-1,2-diol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

    Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a bromine atom instead of chlorine.

    1-(5-Fluoro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a fluorine atom instead of chlorine.

    1-(5-Methyl-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the chlorine atom at the 5-position, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other indole derivatives.

Properties

CAS No.

200124-39-6

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C18H11ClN2O2/c19-10-5-6-16-12(7-10)14(9-21-16)18(23)17(22)13-8-20-15-4-2-1-3-11(13)15/h1-9,20-21H

InChI Key

MSUJYSRWBOXBTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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